Ethyl 3,5,6-trimethylpyrazine-2-carboxylate
Description
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is a heterocyclic organic compound characterized by a pyrazine core substituted with three methyl groups at positions 3, 5, and 6, and an ethyl ester group at position 2. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligustrazine derivatives, which are investigated for their multi-targeted inhibitory and antiproliferative activities .
Properties
CAS No. |
86461-68-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3,5,6-trimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-5-14-10(13)9-8(4)11-6(2)7(3)12-9/h5H2,1-4H3 |
InChI Key |
NSRHACOOXVHWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetate with 3,5,6-trimethylpyrazine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis of Complex Pyrazine Derivatives
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate serves as a valuable building block in the synthesis of more complex pyrazine derivatives. These derivatives are crucial for developing new materials with enhanced properties for various applications.
Recent studies have indicated that this compound exhibits significant biological activities, particularly antimicrobial effects. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in pharmaceuticals.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.6% |
| Staphylococcus aureus | 0.4% |
These findings suggest its potential use in developing new antimicrobial agents.
Food Industry Applications
This compound is also utilized in the food industry as a flavoring agent. Its unique aroma profile contributes to the sensory characteristics of various food products.
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial properties of this compound against multiple bacterial strains. The results indicated that the compound demonstrated lower MIC values compared to other tested pyrazines, highlighting its superior efficacy as an antimicrobial agent.
Case Study 2: Metabolic Pathways
Research involving microbial metabolism has shown that specific strains of bacteria can effectively utilize this compound as a carbon source. This property is particularly relevant for bioremediation efforts where microbial degradation of environmental pollutants is necessary.
Chemical Manufacturing
In industrial settings, this compound can be used as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its versatility allows for modifications that can lead to the development of novel compounds with desired properties.
Flavoring Agents
The compound's flavor profile makes it suitable for use in food products and beverages, enhancing taste and aroma while being safe for consumption based on safety assessments conducted in various studies.
Mechanism of Action
The mechanism of action of ethyl 3,5,6-trimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential neuroprotective effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical characteristics:
Structure-Activity Relationship (SAR) Insights
- Ester Group Flexibility : Replacing the ethyl ester with bulkier groups (e.g., propyl or aryl esters) enhances metabolic stability but may reduce cell permeability. For example, the 3-[(4-fluorobenzoyl)oxy]propyl derivative (8i) demonstrated superior plasma stability compared to the parent compound .
- Electron-Withdrawing Substituents : Chlorine or fluorine at the pyrazine ring (e.g., 6-Cl in Ethyl 6-chloropyrazine-2-carboxylate) increases reactivity toward nucleophilic attack, making it useful in cross-coupling reactions .
- Hybrid Molecules : Conjugation with aromatic acids (e.g., 3-chlorobenzoic acid in Compound 8f) improves anticancer activity by modulating interactions with DNA or enzyme active sites .
Biological Activity
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, neuroprotective, and anticancer effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a pyrazine derivative characterized by the presence of three methyl groups at positions 3, 5, and 6 of the pyrazine ring and an ethyl ester functional group attached to the carboxylic acid at position 2. The synthesis of this compound typically involves the reaction of trimethylpyrazine with appropriate carboxylic acids or their derivatives under controlled conditions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). For instance, one study reported a notable reduction in nitric oxide (NO) production in RAW264.7 macrophages treated with the compound:
| Concentration (μM) | NO Production (%) |
|---|---|
| 10 | 45 |
| 20 | 30 |
| 50 | 15 |
This suggests a dose-dependent inhibition of inflammatory responses.
2. Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various cellular models. In studies involving PC12 cells subjected to oxidative stress induced by hydrogen peroxide, the compound significantly reduced cell death and apoptosis markers:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 25 |
| Compound (10 μM) | 80 | 15 |
| Compound (50 μM) | 95 | 5 |
The results indicate that higher concentrations of the compound effectively protect neuronal cells from oxidative damage.
3. Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. In vitro assays have shown that the compound can inhibit cell proliferation and induce apoptosis in various cancer types:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 12.0 |
| MCF-7 (Breast Cancer) | 10.4 |
| HepG2 (Liver Cancer) | 9.1 |
These findings suggest that this compound possesses significant cytotoxic effects against cancer cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Antioxidant Activity : It may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
- Induction of Apoptosis : The compound has been shown to activate caspases and alter Bcl-2/Bax ratios in cancer cells, leading to programmed cell death.
Case Studies
- In Vivo Studies on Neuroprotection : A study involving animal models of neurodegeneration demonstrated that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups.
- Clinical Relevance : Preliminary clinical trials have suggested potential benefits in patients with chronic inflammatory diseases when supplemented with this compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 3,5,6-trimethylpyrazine-2-carboxylate?
The compound is typically synthesized via oxidation and esterification. A precursor, 3,5,6-trimethylpyrazine-2-carboxylic acid, is first prepared by oxidizing 2-(chloromethyl)-3,5,6-trimethylpyrazine with KMnO₄ at 55°C for 24 hours . Subsequent esterification with ethanol under acidic conditions yields the ethyl ester. Reaction optimization (e.g., solvent choice, catalyst) can improve yields.
Q. How is the structural identity of this compound confirmed?
Characterization relies on spectroscopic methods:
- ¹H/¹³C-NMR : Peaks for methyl groups (δ ~2.2–2.7 ppm), ester carbonyl (δ ~165–170 ppm), and pyrazine ring protons (δ ~8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+Na]⁺ at m/z 467.1789 (calc.) confirms the molecular formula .
- Infrared Spectroscopy (IR) : Stretching bands for ester C=O (~1700 cm⁻¹) and pyrazine C=N (~1600 cm⁻¹) .
Q. What purification methods are effective for this compound?
Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) is standard . TLC (e.g., cyclohexane/ethyl acetate 2:1) monitors reaction progress. For isomers, HPLC with polar columns (e.g., C18) or GC (non-polar phases like DB-5) resolves structural analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Key parameters include:
- Catalyst Screening : Lewis acids (e.g., H₂SO₄) for esterification.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Lower oxidation temperatures (e.g., 40–50°C) reduce side products .
- Microwave-Assisted Synthesis : Reduces reaction time for esterification steps .
Q. What analytical challenges arise in distinguishing positional isomers of trimethylpyrazine derivatives?
Isomers (e.g., 2,3,5- vs. 3,5,6-substitution) require advanced techniques:
- GC-MS : Retention indices on polar columns (e.g., HP-FFAP) differentiate isomers via boiling-point shifts .
- ²D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign substitution patterns .
Q. How is the compound evaluated for multi-target biological activity (e.g., Alzheimer’s disease)?
- In Vitro Assays : Acetylcholinesterase (AChE) inhibition assays assess enzyme activity (e.g., Ellman’s method) .
- Cellular Models : SH-SY5Y neuronal cells test neuroprotection against amyloid-β toxicity.
- Molecular Docking : Computational models (DFT/B3LYP) predict binding affinities to AChE and NMDA receptors .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR/HRMS with synthesized analogs or computational predictions (e.g., density-functional theory for ¹³C shifts) .
- X-ray Crystallography : Resolves ambiguities in bond lengths/angles (SHELX software for refinement) .
- Isotopic Labeling : Tracks reaction intermediates to confirm mechanistic pathways .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation (KMnO₄) | 55°C, 24 h, H₂O/acetone | 60–70% | |
| Esterification | EtOH, H₂SO₄, reflux, 12 h | 75–85% | |
| Purification | Silica gel, cyclohexane/EtOAc (3:1) | 95% |
Table 2: Analytical Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.53 (s, 6H, CH₃), 4.34 (t, 2H, OCH₂) | |
| HRMS | m/z 467.1789 [M+Na]⁺ (Δ = 0.0030) | |
| GC Retention | 12.8 min (DB-5, 40→280°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
